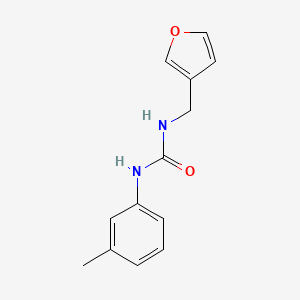
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea, also known as FMU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FMU is a urea derivative that contains a furan and a methylphenyl group in its structure. In
Wirkmechanismus
The mechanism of action of 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea is not fully understood, but studies have shown that it can interact with various molecular targets in the cell. 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It can also interact with the proteasome, which is responsible for protein degradation, and inhibit its activity. Additionally, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to modulate the activity of ion channels and receptors in the cell membrane.
Biochemical and Physiological Effects:
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea can induce cell cycle arrest and apoptosis by activating the intrinsic apoptotic pathway. It can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In inflammation studies, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to protect neurons from oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
For research on 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea include the development of 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea derivatives with improved solubility and potency, more studies to fully understand its mechanism of action, and in vivo studies to determine its efficacy and safety as a potential therapeutic agent.
Synthesemethoden
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-methylbenzoyl chloride with furfurylamine to form the intermediate product, which is then reacted with potassium cyanate to form 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea. The overall yield of the synthesis is around 40%, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders. In cancer research, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have shown that 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1-(Furan-3-ylmethyl)-3-(3-methylphenyl)urea has been studied for its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-(furan-3-ylmethyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-3-2-4-12(7-10)15-13(16)14-8-11-5-6-17-9-11/h2-7,9H,8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZHTOWZPSCJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
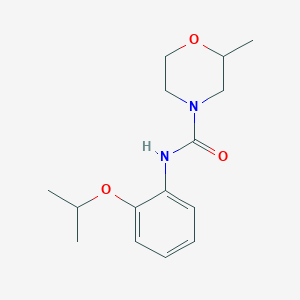
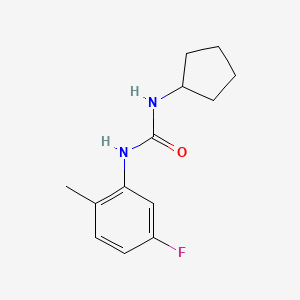
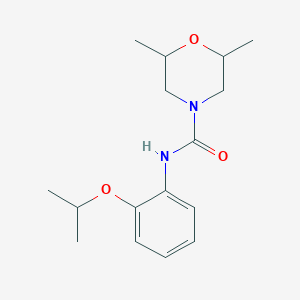
![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527091.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
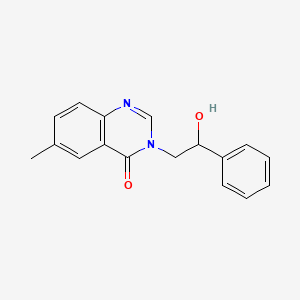
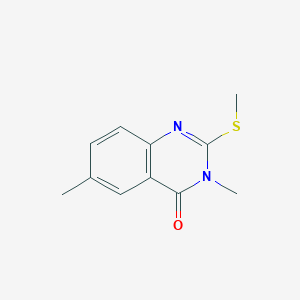
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)
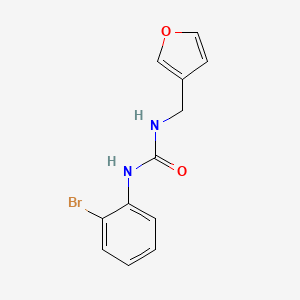
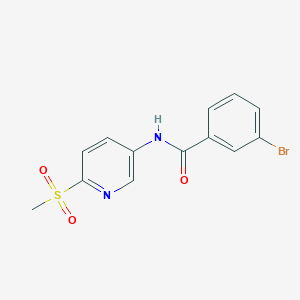
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)